molecular formula C10H6ClIN2O2 B7857194 3-(3-chlorophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid

3-(3-chlorophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid

Cat. No.: B7857194
M. Wt: 348.52 g/mol
InChI Key: FFYAHBDVXHZADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a chlorophenyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-chlorophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester, followed by halogenation to introduce the iodine atom and chlorophenyl group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Halogenation reactions can be performed using iodine (I₂) and chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Introduction of different halogen atoms or other substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(3-chlorophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in drug development. Its ability to interact with various biological targets makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 3-(3-chlorophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid

  • 3-(3-Chlorophenyl)-4-bromo-1H-pyrazole-5-carboxylic acid

  • 3-(3-Chlorophenyl)-4-fluoro-1H-pyrazole-5-carboxylic acid

Uniqueness: 3-(3-Chlorophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid stands out due to its specific combination of substituents, which can influence its reactivity and biological activity. The presence of the iodine atom, in particular, can enhance its binding affinity and selectivity towards certain targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

3-(3-chlorophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClIN2O2/c11-6-3-1-2-5(4-6)8-7(12)9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYAHBDVXHZADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=C2I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.